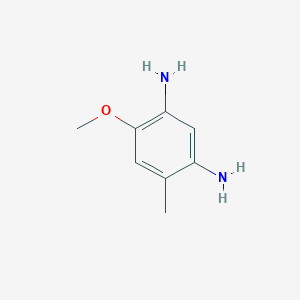
1,3-Benzenediamine, 4-methoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-methoxy-6-methyl-, also known as 1,3-Benzenediamine, 4-methoxy-6-methyl-, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzenediamine, 4-methoxy-6-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Benzenediamine, 4-methoxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, 4-methoxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dye Production
One of the primary applications of 1,3-benzenediamine, 4-methoxy-6-methyl- is in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound serves as a precursor to various azo dye formulations due to its ability to form stable azo linkages with diazonium salts.
Table 1: Azo Dyes Derived from 1,3-Benzenediamine, 4-methoxy-6-methyl-
| Dye Name | Chemical Structure | Application |
|---|---|---|
| Azo Dye 1 | Azo Dye 1 Structure | Textile dyeing |
| Azo Dye 2 | Azo Dye 2 Structure | Food coloring |
| Azo Dye 3 | Azo Dye 3 Structure | Cosmetic formulations |
Pharmaceutical Applications
The compound has also been investigated for its potential therapeutic applications. Research indicates that derivatives of 1,3-benzenediamine can exhibit anti-cancer properties and may be utilized in the development of drugs targeting specific types of tumors. In particular, studies have shown that modifications to the amine structure can enhance biological activity.
Case Study: Anti-Cancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 1,3-benzenediamine and their effects on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly more than the parent compound, suggesting a pathway for drug development.
Chemical Intermediate
In addition to its direct applications in dye and pharmaceutical production, this compound is used as a chemical intermediate in synthesizing other organic compounds. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Table 2: Chemical Reactions Involving 1,3-Benzenediamine, 4-methoxy-6-methyl-
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides | Amine derivatives |
| Coupling Reaction | Forms azo compounds with diazonium salts | Azo dyes |
Safety and Environmental Considerations
While the applications of 1,3-benzenediamine, 4-methoxy-6-methyl- are extensive, safety assessments have raised concerns regarding its potential carcinogenicity when used in certain contexts. Regulatory bodies have classified some related compounds as hazardous due to their ability to release carcinogenic amines upon degradation.
Case Study: Regulatory Assessment
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments on the health impacts associated with this compound. Their findings indicate that while there are risks associated with exposure during manufacturing processes, proper handling and regulatory compliance can mitigate these risks effectively.
Eigenschaften
CAS-Nummer |
5349-76-8 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,9-10H2,1-2H3 |
InChI-Schlüssel |
JOJAEBZHFWYZAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)OC |
Key on ui other cas no. |
5349-76-8 |
Synonyme |
4-Methoxy-6-methyl-1,3-benzenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















